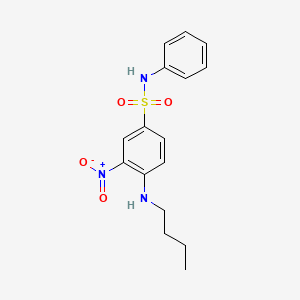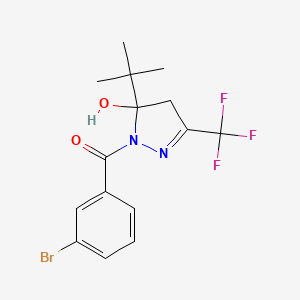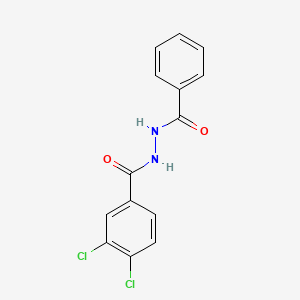
4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide, commonly known as BB-94, is a chemical compound that has been widely used in scientific research for its various applications. This compound belongs to the class of sulfonamide molecules, which are known for their therapeutic properties. BB-94 is an inhibitor of matrix metalloproteinases (MMPs), which are enzymes responsible for the degradation of extracellular matrix (ECM) components.
Mécanisme D'action
BB-94 inhibits the activity of 4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide by binding to the active site of the enzyme. 4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide are zinc-dependent enzymes that require a zinc ion for their catalytic activity. BB-94 binds to the zinc ion and prevents the enzyme from catalyzing the degradation of ECM components. This leads to the accumulation of ECM components, which can have various physiological and pathological effects.
Biochemical and Physiological Effects:
BB-94 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the invasion and metastasis of cancer cells by preventing the degradation of ECM components. It has also been shown to reduce the severity of arthritis by inhibiting the activity of 4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide. BB-94 has been studied for its potential cardioprotective effects by preventing the degradation of ECM components in the heart. However, BB-94 has also been shown to have some limitations in lab experiments.
Avantages Et Limitations Des Expériences En Laboratoire
BB-94 has several advantages for lab experiments. It is a potent MMP inhibitor and has been extensively studied for its various applications. It is also commercially available, making it easily accessible for researchers. However, BB-94 has some limitations in lab experiments. It is a non-specific inhibitor and can inhibit the activity of other enzymes besides 4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide. It can also be toxic to cells at high concentrations, which can limit its use in some experiments.
Orientations Futures
BB-94 has several potential future directions for scientific research. It can be studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases. It can also be studied for its potential cardioprotective effects in the heart. Further research can be done to develop more specific MMP inhibitors that can overcome the limitations of BB-94. Additionally, BB-94 can be studied for its potential applications in tissue engineering and regenerative medicine.
Méthodes De Synthèse
BB-94 can be synthesized using a two-step process. The first step involves the reaction of 4-nitrobenzenesulfonyl chloride with aniline to form 4-nitro-N-phenylbenzenesulfonamide. In the second step, the butylamine is added to this intermediate product to obtain BB-94. The product is then purified by recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
BB-94 has been extensively used in scientific research for its various applications. It is primarily used as an MMP inhibitor and has been shown to inhibit the activity of various 4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, and MMP-9. 4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide play a crucial role in various physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer metastasis. Therefore, BB-94 has been studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases.
Propriétés
IUPAC Name |
4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-2-3-11-17-15-10-9-14(12-16(15)19(20)21)24(22,23)18-13-7-5-4-6-8-13/h4-10,12,17-18H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIDKSVHTOXXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5113678.png)
amino]benzoyl}amino)benzoate](/img/structure/B5113684.png)
![2-(methoxymethyl)-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5113692.png)
![6-ethyl-2-mercapto-6-methyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5113697.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5113705.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B5113716.png)
![4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5113729.png)


![N~1~-(2,6-dimethylphenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5113750.png)

![7-methyl-3-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5113766.png)
![N-(1-{1-[3-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5113783.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5113797.png)